molecular formula C13H15Cl2N3O B3245996 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride CAS No. 173897-49-9

4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride

Cat. No.: B3245996
CAS No.: 173897-49-9
M. Wt: 300.18 g/mol
InChI Key: SJUJLJALMMIXKU-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a benzamide structure, with a pyridinyl group at the para position. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in aqueous solutions.

Scientific Research Applications

4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of 4-(pyridin-4-yl)benzaldehyde: This can be achieved through a reaction between 4-bromopyridine and 4-formylbenzoic acid under suitable conditions.

    Reductive Amination: The 4-(pyridin-4-yl)benzaldehyde is then subjected to reductive amination with formaldehyde and ammonium chloride to introduce the aminomethyl group.

    Formation of Benzamide: The resulting intermediate is then reacted with benzoyl chloride to form the benzamide structure.

    Conversion to Dihydrochloride: Finally, the compound is treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzamide and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridinyl and benzamide groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at the meta position.

    4-(aminomethyl)-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the ortho position.

    4-(aminomethyl)-N-(quinolin-4-yl)benzamide: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride is unique due to the specific positioning of the aminomethyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. The dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

4-(aminomethyl)-N-pyridin-4-ylbenzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.2ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;;/h1-8H,9,14H2,(H,15,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUJLJALMMIXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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